Cas no 2172194-92-0 (tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate)

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate

- 2172194-92-0

- EN300-1289335

-

- インチ: 1S/C11H23NO2S/c1-7(2)9(8(3)15)12-10(13)14-11(4,5)6/h7-9,15H,1-6H3,(H,12,13)

- InChIKey: LRMWUJLJGUKYFZ-UHFFFAOYSA-N

- ほほえんだ: SC(C)C(C(C)C)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 233.14495015g/mol

- どういたいしつりょう: 233.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1289335-250mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1289335-500mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1289335-1000mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1289335-10000mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1289335-5000mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1289335-50mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1289335-1.0g |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1289335-100mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1289335-2500mg |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate |

2172194-92-0 | 2500mg |

$1931.0 | 2023-10-01 |

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate 関連文献

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamateに関する追加情報

tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate: A Comprehensive Overview

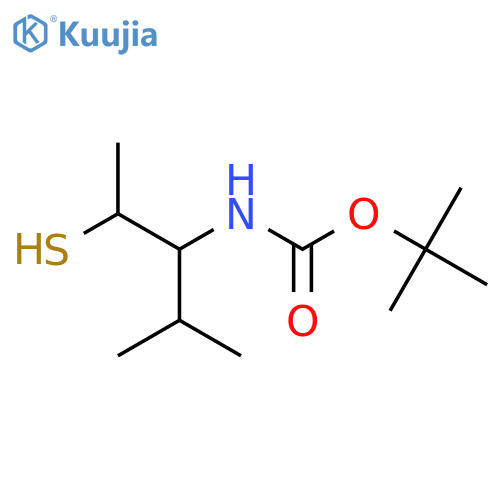

In the realm of organic chemistry, the compound tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate (CAS No. 2172194-92-0) stands out as a significant molecule with diverse applications. This compound, often abbreviated as TBC, is a derivative of carbamic acid and has garnered attention for its unique chemical properties and potential uses in various industries. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a sulfanyl-containing pentane chain. This configuration imparts the molecule with both hydrophobic and reactive characteristics, making it versatile for different chemical reactions.

Recent studies have highlighted the importance of sulfanyl-containing compounds in the field of biocatalysis and drug discovery. The presence of the sulfanyl group in the pentane chain of TBC has been shown to enhance its stability under certain reaction conditions, making it a valuable intermediate in organic synthesis. Researchers have also explored the potential of this compound in developing novel agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to form stable complexes with metal ions has further expanded its utility in catalytic processes.

The synthesis of tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate involves a multi-step process that typically begins with the preparation of the corresponding alcohol, followed by conversion into the carbamate derivative. The reaction conditions, including temperature and pH, play a crucial role in determining the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and structural integrity of the synthesized compound.

In terms of applications, TBC has found significant use in the pharmaceutical industry as an intermediate in drug development. Its ability to act as a bioisostere for other functional groups has made it a valuable tool in medicinal chemistry. Additionally, recent research has explored its potential as a building block for constructing complex natural product analogs, which could pave the way for new therapeutic agents.

The environmental impact of tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate is another area of interest among scientists. Studies have shown that under certain conditions, this compound can undergo biodegradation, reducing its persistence in the environment. However, further research is needed to fully understand its ecological footprint and develop strategies for sustainable use.

In conclusion, tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate (CAS No. 2172194-92-0) is a versatile compound with promising applications across multiple fields. Its unique chemical structure and reactivity make it an invaluable asset in organic synthesis, pharmaceutical development, and biocatalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing modern chemistry.

2172194-92-0 (tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate) 関連製品

- 2172053-91-5(1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid)

- 1909320-32-6(1-benzylpiperidine-3-thiol hydrochloride)

- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)

- 1186429-73-1((5-Bromo-1-methyl-1H-indol-2-yl)methanol)

- 1805125-64-7(4-(Difluoromethyl)-3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine)

- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)

- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)

- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)

- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)